Product packaging for 6-Chloro-9-methylpurine;hydrochloride(Cat. No.:CAS No. 2287332-92-5)

6-Chloro-9-methylpurine;hydrochloride

Cat. No.: B2790525
CAS No.: 2287332-92-5
M. Wt: 205.04
InChI Key: CJZPIRIHUFBEGO-UHFFFAOYSA-N
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Description

Overview of Purine (B94841) Chemistry and Biological Relevance in Research

Purines are a class of nitrogen-containing heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. This core structure is fundamental to life, forming the basis for adenine (B156593) and guanine (B1146940), two of the four nitrogenous bases in the nucleic acids DNA and RNA. Beyond their role in encoding genetic information, purine derivatives are vital for a vast array of cellular processes. They are key components of energy-carrying molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), participate in cellular signaling as part of molecules like cyclic adenosine monophosphate (cAMP), and form the structural core of several coenzymes. nih.gov

The profound biological importance of purines has made them a focal point of biochemical and medicinal chemistry research. Scientists have long sought to understand their metabolic pathways and the roles they play in both health and disease. nih.gov The study of purine metabolism has led to the development of purine analogs—molecules that mimic the structure of natural purines but possess modifications that can alter or inhibit biological processes. These antimetabolites have become invaluable tools in research and medicine, interfering with DNA replication and cellular metabolism, which is particularly useful in cancer therapy and immunology. nih.gov

Specificity of 6-Chloro-9-methylpurine (B14120) as a Research Scaffold

Within the diverse family of purine analogs, 6-Chloro-9-methylpurine holds a position of particular importance as a versatile research scaffold. Its utility stems from the specific chemical properties endowed by its substituents: a chloro group at the 6-position and a methyl group at the 9-position of the purine core.

The chlorine atom at the C6 position is an excellent leaving group, making this site highly reactive and susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity allows for the straightforward introduction of a wide array of functional groups, including amines, thiols, and alcohols, by displacing the chloride. Furthermore, the C6-Cl bond is amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which enable the formation of carbon-carbon bonds to attach aryl or other organic fragments. nih.govacs.org This chemical versatility makes 6-chloropurines in general, and the 9-methylated version specifically, powerful starting materials for generating large libraries of novel purine derivatives for screening in drug discovery programs, particularly in the search for kinase inhibitors. ed.ac.uk

The methyl group at the N9 position serves a critical strategic purpose in synthesis. In many reactions involving the purine ring, alkylation or other modifications can occur at multiple nitrogen atoms, leading to a mixture of isomers (e.g., N7 vs. N9 substitution) that are often difficult to separate. researchgate.net By having the N9 position permanently blocked by a methyl group, 6-Chloro-9-methylpurine directs subsequent chemical modifications to other positions on the purine ring, ensuring regiochemical control and simplifying the purification of the desired product. This specificity is crucial for the efficient and predictable synthesis of complex target molecules.

Historical Context of Purine Analog Synthesis and Applications in Chemical Biology

The strategic synthesis of purine analogs for therapeutic purposes has a rich history, rooted in the foundational work of Nobel laureates Gertrude B. Elion and George H. Hitchings. In the mid-20th century, they pioneered a rational approach to drug design by creating antimetabolites that could interfere with nucleic acid biosynthesis. Their research led to the development of groundbreaking drugs such as 6-mercaptopurine, a sulfur-containing purine analog used to treat acute leukemia, and azathioprine, an immunosuppressive agent widely used in organ transplantation. nih.gov

This pioneering work established the therapeutic potential of modifying the purine scaffold and laid the groundwork for generations of medicinal chemists. The synthesis of analogs like 6-chloropurine (B14466) was a key step in this evolution, providing a stable and reactive intermediate for creating a multitude of other derivatives. medchemexpress.com The development of compounds like 6-Chloro-9-methylpurine is a direct extension of this legacy, providing chemists with a more refined and specific tool. It allows for controlled, position-specific modifications, enabling the systematic exploration of the chemical space around the purine core to develop highly targeted and potent modulators of biological function, from anticancer agents to antiviral therapies.

Chemical and Physical Properties of 6-Chloro-9-methylpurine

PropertyValueSource
IUPAC Name 6-chloro-9-methylpurine nih.gov
CAS Number 2346-74-9 nih.govchemsynthesis.com
Molecular Formula C₆H₅ClN₄ nih.govdrugfuture.com
Molecular Weight 168.58 g/mol nih.gov
InChI Key UEZNSCCMEMUEMO-UHFFFAOYSA-N nih.gov
Canonical SMILES CN1C=NC2=C1N=CN=C2Cl chemsynthesis.comdrugfuture.com
Appearance Solid (form) nih.gov
Note: The properties listed are for the free base, 6-Chloro-9-methylpurine, as specific data for the hydrochloride salt is not readily available in public chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2N4 B2790525 6-Chloro-9-methylpurine;hydrochloride CAS No. 2287332-92-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-9-methylpurine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4.ClH/c1-11-3-10-4-5(7)8-2-9-6(4)11;/h2-3H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZPIRIHUFBEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287332-92-5
Record name 6-chloro-9-methyl-9H-purine hydrochloride
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Synthetic Methodologies for 6 Chloro 9 Methylpurine;hydrochloride

Classical Alkylation Routes of 6-Chloropurine (B14466)

The most direct approach to synthesizing 6-Chloro-9-methylpurine (B14120) is through the alkylation of 6-chloropurine. However, this route is complicated by the presence of multiple reactive nitrogen atoms in the purine (B94841) ring system, leading to challenges in achieving the desired regioselectivity.

Regioselective N-Alkylation Approaches

Direct alkylation of 6-chloropurine with a methylating agent, such as methyl iodide, typically results in a mixture of N7 and N9-alkylated isomers. ub.edunih.govacs.org The formation of both regioisomers is a common challenge in purine chemistry, with the thermodynamically more stable N9 isomer often predominating, though the kinetic N7 product can also be formed. nih.govacs.org The key to a successful classical synthesis lies in optimizing reaction conditions to favor the formation of the N9-methylated product over the N7 counterpart. While direct alkylation can be effective if both isomers are of interest, achieving high regioselectivity for the N9 position often requires careful selection of reagents and conditions. nih.govacs.org Studies have shown that treating 6-chloropurine with methyl iodide can yield a mixture of 7-methyl-6-chloropurine and 9-methyl-6-chloropurine, necessitating separation of the desired N9 isomer. ub.edu

Role of Solvents and Bases in Regioselectivity (e.g., DMF, K2CO3, NaH)

The choice of solvent and base plays a critical role in directing the outcome of the N-alkylation of 6-chloropurine. The solubility of the purine substrate and the nature of the base can significantly influence both the reaction rate and the ratio of N9 to N7 products. ub.edu

Commonly used systems include potassium carbonate (K2CO3) in dimethylformamide (DMF), a combination frequently employed for N-alkylation reactions in heterocyclic chemistry. researchgate.net However, experiments with 6-chloropurine and methyl iodide using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide (B78521) (KOH) in acetonitrile (B52724) have shown low yields, partly due to the poor solubility of the starting material in many organic solvents. ub.edu

The use of a stronger, more soluble organic base like tetrabutylammonium (B224687) hydroxide ((Bu)4NOH) has been shown to improve both yields and regioselectivity in favor of the N9 isomer. ub.edu The solvent also has a pronounced effect; for instance, in related alkylations, acetonitrile (ACN) has been observed to facilitate faster reaction rates compared to 1,2-dichloroethane (B1671644) (DCE), although this can also lead to the formation of other isomers over extended reaction times. nih.gov

Table 1: Effect of Bases and Solvents on 6-Chloropurine Methylation

Alkylating Agent Base Solvent Observed Outcome Reference
Methyl Iodide DBU Acetonitrile Mixture of N7 (8%) and N9 (12%) isomers ub.edu
Methyl Iodide KOH Acetonitrile Poor performance, low yield ub.edu
Methyl Iodide (Bu)4NOH Acetonitrile Improved yields and regioselectivity ub.edu

Modern and Advanced Synthetic Strategies

To overcome the regioselectivity issues inherent in direct alkylation, more advanced synthetic strategies have been developed. These methods often involve constructing the purine ring system with the methyl group already incorporated at the desired N9 position, thus ensuring unambiguous regiochemistry.

Annulation Reactions for Purine Core Construction

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, provide a powerful method for the regioselective synthesis of purines. ias.ac.in This strategy circumvents the N7/N9 competition by building the purine core from appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors. nih.govacs.org For the synthesis of 6-Chloro-9-methylpurine, this would typically involve a multi-step process starting with a 4,5-diaminopyrimidine (B145471) or a 4-aminoimidazole-5-carboxamide derivative that is already methylated at the correct nitrogen atom. The second ring of the purine core is then formed through cyclization. For example, a substituted 1-methylimidazole (B24206) can undergo cyclization to form the pyrimidine portion of the purine ring. chemicalbook.com While these methods offer excellent control over regioselectivity, they are generally more laborious and involve more synthetic steps than direct alkylation. nih.govacs.org

Protecting Group Strategies in Purine Synthesis

Protecting groups are a cornerstone of multi-step organic synthesis, enabling chemists to temporarily block a reactive functional group to achieve chemoselectivity in subsequent reactions. wikipedia.org In the context of purine synthesis, a protecting group strategy could be devised to control N-alkylation regioselectivity. Although direct alkylation yields a mixture, one could theoretically protect the N7 position of 6-chloropurine, leaving the N9 position as the primary site for methylation. After the N9-methylation is complete, the protecting group would be removed to yield the desired product. wikipedia.org

Green Chemistry Principles in 6-Chloro-9-methylpurine Synthesis

The application of green chemistry principles to the synthesis of 6-Chloro-9-methylpurine is crucial for minimizing the environmental impact of its production. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. The alkylation of 6-chloropurine, a common method for synthesizing 6-Chloro-9-methylpurine, can be optimized by considering several key green chemistry concepts.

A significant challenge in the synthesis of 6-Chloro-9-methylpurine is the potential for the formation of isomeric byproducts, primarily the N7-methylated purine, alongside the desired N9-isomer. nih.gov Conventional methods using alkyl halides and bases often yield a mixture of these isomers, with the N9-isomer typically being the major product. nih.gov The separation of these isomers can be a resource-intensive process, generating additional waste.

Table 1: Interactive Data on Solvent Effects on Isomer Selectivity in Purine Alkylation

SolventPolarityPredominant IsomerReference
Tetrahydrofuran (B95107) (THF)Less PolarN7-isomer nih.gov
2-Methyltetrahydrofuran (B130290) (2-MeTHF)Less PolarN7-isomer nih.gov
Ethyl acetate (B1210297) (AcOEt)Less PolarN7-isomer nih.gov
AcetoneMore PolarN9-isomer nih.gov
AcetonitrileMore PolarN9-isomer nih.gov
N,N-Dimethylformamide (DMF)More PolarN9-isomer nih.gov

Note: This data is based on studies of 6-halopurines and illustrates the general trend of solvent effects on regioselectivity.

Recent research has highlighted the influence of the solvent on the regioselectivity of this reaction. Less polar solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and ethyl acetate have been shown to favor the formation of the N7-isomer, while more polar solvents like acetone, acetonitrile, and N,N-dimethylformamide (DMF) predominantly yield the N9-isomer. nih.gov This understanding allows for the selection of solvents that maximize the yield of the desired 6-Chloro-9-methylpurine, thereby reducing the formation of waste and simplifying purification processes.

The principle of atom economy , which focuses on maximizing the incorporation of all materials used in the process into the final product, is another critical aspect. rsc.org In the synthesis of 6-Chloro-9-methylpurine, this involves choosing reagents and reaction pathways that minimize the generation of byproducts. Catalytic methods are particularly attractive in this regard. While specific catalytic methods for the direct N9-methylation of 6-chloropurine are still an area of active research, the use of catalysts in related reactions, such as the catalytic methylation of aromatic amines using formic acid as a source of both carbon and hydrogen, showcases the potential for developing more atom-economical routes. rsc.org

Furthermore, enhancing energy efficiency is a core tenet of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool in this area, often leading to significantly reduced reaction times and increased yields. sigmaaldrich.com Applying microwave irradiation to the methylation of 6-chloropurine could potentially offer a more energy-efficient pathway to 6-Chloro-9-methylpurine.

Reactivity and Mechanistic Studies of 6 Chloro 9 Methylpurine;hydrochloride

Nucleophilic Aromatic Substitution (SNAr) at C-6 Position

The purine (B94841) ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms, particularly C-2, C-6, and C-8, electrophilic and thus susceptible to attack by nucleophiles. The chlorine atom at the C-6 position is an effective leaving group, making this site the primary location for nucleophilic aromatic substitution (SNAr) reactions. This reaction is a cornerstone of purine chemistry, allowing for the introduction of a wide array of functional groups.

The generally accepted mechanism for SNAr reactions on activated aryl halides involves a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, which is typically the rate-determining step. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the subsequent fast step, the leaving group is eliminated, and the aromaticity of the ring is restored. The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, a role the purine nucleus itself effectively plays. masterorganicchemistry.comdalalinstitute.comyoutube.com

Substitution with Various Nucleophiles (O-, S-, N-, C-based)

The C-6 chloro substituent of 6-Chloro-9-methylpurine (B14120) can be readily displaced by a diverse range of nucleophiles. This versatility allows for the synthesis of a vast library of 6-substituted-9-methylpurine derivatives.

Oxygen-based Nucleophiles: Alcohols and phenols can react with 6-chloropurines to form the corresponding 6-alkoxy and 6-aryloxy derivatives. These reactions are often carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion.

Sulfur-based Nucleophiles: Thiols and other sulfur-containing compounds are potent nucleophiles that react efficiently with 6-chloropurines to yield 6-thioether derivatives.

Nitrogen-based Nucleophiles: A wide variety of amines, including ammonia, primary amines, and secondary amines, can displace the C-6 chloride to form 6-aminopurine derivatives.

Carbon-based Nucleophiles: While less common than heteroatom nucleophiles, carbon-based nucleophiles can also be introduced at the C-6 position. This is typically achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids acs.org or direct arylation with activated aromatic compounds in the presence of a Lewis acid like AlCl₃. nih.gov

The table below summarizes examples of these substitution reactions on the 6-chloropurine (B14466) scaffold.

Nucleophile TypeReagent ExampleProduct Type
O-based Phenol6-Phenoxypurine
S-based Thiophenol6-(Phenylthio)purine
N-based Piperidine6-(Piperidin-1-yl)purine
C-based Phenylboronic Acid6-Phenylpurine

Kinetics and Thermodynamics of Substitution Reactions

The kinetics of SNAr reactions involving 6-halopurines are governed by several factors, including the nature of the nucleophile, the solvent, and the identity of the halogen leaving group. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer intermediate. The electron-deficient nature of the purine ring stabilizes this negatively charged intermediate, thereby facilitating the reaction.

Interestingly, the order of reactivity for leaving groups at the C-6 position of purines (the "element effect") does not always follow the typical trend observed in other SNAr systems (F > Cl > Br > I). nih.gov Studies on 6-halopurine nucleosides have shown that 6-bromo- and 6-iodopurine derivatives can be more reactive than their 6-chloro counterparts in reactions with certain weak nucleophiles like arylamines. byu.edu This suggests that the polarizability of the leaving group and its ability to be cleaved in the second step can play a more significant role than just the electronegativity that governs the stability of the initial C-X bond. The reactions are thermodynamically favorable as they result in the formation of a stable substituted purine and a halide salt.

Alkylation Reactions at N-7 and N-9 Positions

Alkylation of the purine ring is a fundamental reaction that typically occurs at the nitrogen atoms of the imidazole (B134444) portion of the molecule, namely N-7 and N-9. Direct alkylation of 6-chloropurine often results in a mixture of N-7 and N-9 alkylated isomers. nih.govacs.org

Regiochemical Control in N-Alkylation

The ratio of N-7 to N-9 isomers is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, the solvent, and the temperature. Generally, direct alkylation with alkyl halides under basic conditions tends to favor the formation of the N-9 isomer. acs.orgub.edu However, significant amounts of the N-7 isomer are often produced as a byproduct.

Achieving regiochemical control is a key challenge in purine synthesis. Several strategies have been developed to selectively obtain one isomer over the other:

Steric Hindrance: Introducing a bulky substituent at a nearby position can sterically hinder one of the nitrogen atoms, directing the alkylating agent to the more accessible site. For instance, certain 6-(heteroaryl)purines can effectively shield the N-7 position, leading to exclusive N-9 alkylation. nih.govacs.org

Reaction Conditions: The choice of solvent and base can influence the N-7/N-9 ratio. Microwave-assisted synthesis has been shown to improve yields and, in some cases, regioselectivity, often favoring the N-9 product with shorter reaction times. ub.edu

Catalysis: Specific catalysts can direct the alkylation. For example, a method using N-trimethylsilylated purines with a tert-alkyl halide and an SnCl₄ catalyst has been developed for the regioselective preparation of N-7 isomers. nih.gov

The following table provides illustrative examples of how reaction conditions can influence the regioselectivity of purine alkylation.

Purine SubstrateAlkylating AgentBase / ConditionsN-9 YieldN-7 YieldReference
6-ChloropurineMethyl IodideDBU / Acetonitrile (B52724)12%8% ub.edu
6-ChloropurineBenzyl (B1604629) Bromide(Bu)₄NOH / MicrowaveMajor ProductMinor Product ub.edu
6-Chloropurinetert-Butyl BromideSnCl₄ / Silylation---Major Product nih.gov

Stability of N-7 and N-9 Isomers

There is a clear thermodynamic preference for the N-9 alkylated isomer over the N-7 isomer. The N-9 regioisomer is generally the more thermodynamically stable product. nih.govacs.org This inherent stability difference means that under conditions of thermodynamic equilibrium (e.g., prolonged heating), the N-7 isomer can sometimes rearrange to the more stable N-9 isomer. acs.org

Studies have demonstrated that the N-7 alkyl group can be less stable under certain conditions. For example, a tert-butyl group at the N-7 position of 6-chloropurine is reported to be unstable in the presence of aqueous mineral acids or Lewis acids, leading to cleavage and regeneration of the N-H purine. In contrast, the corresponding N-9 isomer is stable under the same conditions. acs.org This differential stability can be exploited in synthetic strategies to isolate or react the isomers selectively.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira) on Purine Derivatives

The chlorine atom at the C6 position of the purine ring is a key functional group for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. Among these, the Sonogashira and Suzuki-Miyaura reactions are powerful methods for forming new carbon-carbon bonds, enabling the synthesis of a diverse range of purine derivatives.

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, has been successfully applied to 6-chloropurine derivatives. rsc.orgelsevierpure.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Research has demonstrated that these reactions can be performed under mild conditions, offering a valuable tool for the synthesis of various alkynylpurines. rsc.orgelsevierpure.com For instance, catalyst systems like PdCl₂(PPh₃)₂ combined with TBAF have been shown to be effective, even under copper-, amine-, and solvent-free conditions for certain substrates. organic-chemistry.org

Similarly, the Suzuki-Miyaura coupling provides an efficient route to 6-aryl and 6-alkenylpurines by reacting 6-chloropurines with boronic acids. acs.orgnih.gov This palladium-catalyzed reaction is known for its tolerance of various functional groups and has been used to synthesize a series of substituted 6-phenylpurine bases and nucleosides. acs.org The reaction of protected 6-chloropurine with substituted phenylboronic acids leads to the corresponding 6-(substituted phenyl)purine derivatives. acs.org

An efficient protocol for both Suzuki-Miyaura and copper-free Sonogashira coupling of unprotected 6-chloropurines has been developed for reactions in water or a water/n-butanol mixture. This method utilizes Na₂PdCl₄ and a water-soluble fluorenylphosphine ligand.

The regioselectivity of these coupling reactions can be controlled by the choice of catalyst and ligands, which is particularly important for polyhalogenated purine substrates. rsc.orgelsevierpure.com For 9-substituted-6-chloro-2,8-diiodopurines, the Sonogashira alkynylation can be directed to either the C2 or C8 position based on the nature of the palladium catalyst's ligand. rsc.orgelsevierpure.com Catalysts with monodentate ligands like Pd(PPh₃)₄ favor coupling at the C2-I bond, while catalysts with bidentate or electron-rich monodentate phosphine ligands switch the preferred coupling site to the C8-position. rsc.orgelsevierpure.com

Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloropurine Derivatives
Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsProductYield
Sonogashira9-Substituted-6-chloro-2,8-diiodopurineTerminal AlkynePd(PPh₃)₄, CuIAmine baseC2-alkynylated purineVaries
Sonogashira9-Substituted-6-chloro-2,8-diiodopurineTerminal AlkynePd₂(dba)₃·CHCl₃, Bidentate Ligand, CuIAmine baseC8-alkynylated purineVaries
Suzuki-MiyauraProtected 6-chloropurinePhenylboronic acidPd(OAc)₂, PPh₃Base, solventProtected 6-phenylpurine95%
Suzuki-MiyauraProtected 6-chloropurine4-Fluorophenylboronic acidPd(OAc)₂, PPh₃Base, solventProtected 6-(4-fluorophenyl)purine84%

Oxidation and Reduction Chemistry of 6-Chloro-9-methylpurine and its Derivatives

The oxidation and reduction chemistry of the 6-chloro-9-methylpurine core is less explored compared to its cross-coupling reactions. However, studies on related purine derivatives provide insight into the potential reactivity of the purine ring system under redox conditions.

The purine ring itself is a component of nucleotides that participate in a wide array of metabolic redox reactions within biological systems. wikipedia.orgmicrobenotes.com The catabolism of purine nucleotides, for example, involves oxidation steps catalyzed by enzymes like xanthine oxidase, which converts hypoxanthine (B114508) and xanthine to uric acid. wikipedia.orgmdpi.com

In terms of chemical reactions, the electrochemical oxidation of purine derivatives has been investigated. For instance, the electrochemical oxidation of 6-mercaptopurine riboside, a related purine, at a pyrolytic graphite electrode proceeds through the loss of a proton and an electron to form a free radical. rsc.org This radical then dimerizes to yield a disulfide, which is unstable and further oxidizes to the corresponding 6-sulfopurin-9-yl riboside and 6-sulfenopurin-9-yl riboside. rsc.org This suggests that the purine ring is susceptible to oxidation, and the substituents at the C6 position can direct the reaction pathways.

Regarding reduction, the catalytic reduction of chlorinated aromatic and heteroaromatic compounds is a well-established method for dechlorination. nih.gov This process typically involves a palladium catalyst, often supported on carbon or other materials, in the presence of a hydrogen source. While specific studies on the catalytic reduction of 6-chloro-9-methylpurine are not extensively detailed in the reviewed literature, it is plausible that the C-Cl bond could be hydrogenolyzed under such conditions to yield 9-methylpurine (B1201685).

Examples of Redox Chemistry on Purine Derivatives
Reaction TypeSubstrateReagent/ConditionsKey IntermediateFinal Product(s)
Electrochemical Oxidation6-Mercaptopurine ribosidePyrolytic graphite electrode, aqueous solution (pH 2.2–9.5)Thiol radical, Disulfide dimer6-Sulfopurin-9-yl riboside, 6-Sulfenopurin-9-yl riboside
Catalytic Reduction (Proposed)6-Chloro-9-methylpurinePd/C, H₂-9-Methylpurine

Ring-Opening Reactions and Rearrangements

The purine scaffold is generally stable; however, under certain conditions, its derivatives can undergo ring-opening reactions or molecular rearrangements. These transformations can lead to novel heterocyclic systems.

A notable example is the rearrangement of 6-trichloromethyl-9-methylpurine in a mild aqueous acidic solution. This derivative of 6-chloro-9-methylpurine rearranges to form 6-dichloromethyl-9-methyl-8-oxopurine. The proposed mechanism for this transformation involves a series of steps including protonation, covalent hydration of the purine ring, and a prototropic equilibrium or a hydride transfer. An alternative mechanism suggests the involvement of a "positive" halogen compound and hypochlorous acid as an intermediate.

Another type of reaction involves the scandium-triflate-catalyzed ring-opening of purines with aminocyclopropanes. While this has been demonstrated on 6-chloropurine, it leads to acyclic nucleoside analogues rather than a rearrangement of the purine ring itself. This reaction proceeds regioselectively to afford acyclic products with moderate to good yields.

Rearrangement of a 6-Chloro-9-methylpurine Derivative
Starting MaterialConditionsProductProposed Mechanistic Steps
6-Trichloromethyl-9-methylpurineMild aqueous acidic solution6-Dichloromethyl-9-methyl-8-oxopurineProtonation, covalent hydration, prototropic shift/hydride transfer

Derivatization Strategies and Analogue Synthesis

Synthesis of Novel N-Linked Phosphonamidate Derivatives

The synthesis of N-linked phosphonamidate derivatives of 6-chloropurine (B14466) represents a significant strategy in the quest for new bioactive compounds. One effective approach involves a one-pot, three-step synthesis to yield a series of these derivatives. The process commences with the preparation of a key intermediate, 4-chlorophenyl-6-chloro-9H-purin-9-yl-phosphonochloridate. This is achieved by reacting 4-chlorophenyl phosphorodichloridate with sodium 6-chloropurin-9-ide. This intermediate then serves as the foundation for the subsequent introduction of various amino functionalities to create the final N-linked phosphonamidate products.

Creation of Nucleoside and Nucleotide Analogs

The structural similarity of purine (B94841) derivatives to endogenous nucleosides has driven extensive research into the synthesis of nucleoside and nucleotide analogs with therapeutic potential. 6-Chloropurine and its derivatives are valuable precursors in this endeavor.

Efficient methods have been developed for the synthesis of 6-methylpurine (B14201) and its corresponding nucleosides, such as 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methylpurine and 6-methyl-9-β-D-ribofuranosylpurine. organic-chemistry.org A notable methodology involves the use of a palladium-catalyzed cross-coupling reaction, specifically the reaction of methylzinc bromide with various 6-chloropurine derivatives, which proceeds in high yield. organic-chemistry.org This approach provides a straightforward and efficient route to these nucleoside analogs, which are crucial for various research applications, including cancer gene therapy. organic-chemistry.org

Furthermore, 6-chloro-9-(3,5-di-O-acetyl-2-O-methyl-β-D-ribofuranosyl)-9H-purine is another example of a purine nucleoside analog. nih.gov These types of analogs are investigated for their potential antitumor activities, which are often attributed to their ability to inhibit DNA synthesis and induce apoptosis in malignant cells. nih.gov The synthesis of such analogs often involves modifications at both the purine and the sugar moieties to explore structure-activity relationships.

Development of 6,9-Disubstituted Purine Analogs

The strategic placement of different substituents at the C6 and N9 positions of the purine ring has led to the discovery of compounds with a wide range of biological activities. The synthesis of these 6,9-disubstituted purine analogs is a cornerstone of purine-focused medicinal chemistry.

A common synthetic route involves the N-alkylation of a 6-chloropurine derivative, followed by the displacement of the chlorine atom at the C6 position with a variety of nucleophiles. researchgate.net For instance, a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines were synthesized by first alkylating 6-chloro-2-(trifluoromethyl)-9H-purine with an appropriate benzyl (B1604629) halide. researchgate.net The subsequent reaction with dimethylamine (B145610) displaces the chloro group to yield the desired 6,9-disubstituted product. researchgate.net An alternative strategy involves the alkylation of a pre-functionalized purine, such as 6-(dimethylamino)-2-(trifluoromethyl)purine, with a suitable benzyl halide. researchgate.net

The synthesis of novel 6-chloro/morpholino/amino/-9-sulfonylpurine derivatives has also been accomplished through two main pathways. nih.gov The first involves the condensation of 6-chloropurine with arylsulfonyl chlorides, followed by the substitution of the C6-chlorine with morpholine. nih.gov The second, a reversed approach, employs the reaction of 6-morpholinopurine or adenine (B156593) with various alkyl, 2-arylethene, and arylsulfonyl chlorides to introduce the substituent at the N9 position. nih.gov These methods have been shown to be highly regioselective for the N9 position. nih.gov

The development of 6,8-disubstituted purines has also been explored through regioselective cross-coupling reactions of 6,8-dichloropurines. tubitak.gov.tr For example, a palladium-catalyzed reaction with phenylboronic acid selectively substitutes the C6 position, while an iron-catalyzed reaction with methylmagnesium chloride favors substitution at the C8 position. tubitak.gov.tr These monochloropurine intermediates can then undergo further reactions to introduce a second substituent. tubitak.gov.tr

Starting MaterialReagentsProduct TypeReference
6-chloro-2-(trifluoromethyl)-9H-purineBenzyl halide, Dimethylamine6,9-Disubstituted Purine researchgate.net
6-chloropurineArylsulfonyl chloride, Morpholine6,9-Disubstituted Purine nih.gov
6,8-dichloro-9-(tetrahydropyran-2-yl)purinePhenylboronic acid (Pd-catalyzed)8-chloro-6-phenylpurine tubitak.gov.tr
6,8-dichloro-9-(tetrahydropyran-2-yl)purineMethylmagnesium chloride (Fe-catalyzed)6-chloro-8-methylpurine tubitak.gov.tr

Incorporation of Functional Groups for Further Modification (e.g., propargyl groups)

The introduction of functional groups that can undergo further selective reactions is a powerful strategy for creating diverse libraries of compounds. The propargyl group, with its terminal alkyne, is particularly valuable due to its ability to participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The Sonogashira coupling reaction is a key method for introducing alkynyl groups onto the purine scaffold. organic-chemistry.orgresearchgate.netwikipedia.orgbohrium.comrsc.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide provides a direct route to alkynyl-substituted purines. organic-chemistry.orgwikipedia.org For instance, 6-chloropurines can be coupled with various alkynes to introduce the propargyl or other alkyne-containing moieties at the C6 position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org

Once the alkyne functionality is in place, it serves as a handle for a wide range of subsequent modifications via click chemistry. researchgate.netjk-sci.comnih.govnih.govmdpi.com This modular approach allows for the rapid and efficient connection of the alkyne-modified purine to a variety of azide-containing molecules, leading to the formation of stable triazole linkages. nih.gov This strategy has been widely used in drug discovery, bioconjugation, and materials science to create complex molecular architectures with diverse functionalities. researchgate.netnih.govnih.gov

Synthesis of Purinium Salts and Their Derivatives

The formation of purinium salts represents another avenue for the derivatization of the 6-chloro-9-methylpurine (B14120) core. These salts can exhibit altered solubility and reactivity profiles compared to the neutral parent compound.

A method for preparing salts of 6-chloropurine involves the reaction of 6-chloropurine with a strong acid. In a typical procedure, hypoxanthine (B114508) is first converted to 6-chloropurine by reacting it with phosphorus oxychloride in the presence of an organic base. After removing excess phosphorus oxychloride, a solvent is added, and the mixture is treated with a strong acid, such as hydrochloric acid, methanesulfonic acid, or sulfuric acid, to form the corresponding 6-chloropurine salt. This salt often precipitates from the solution and can be easily isolated. The free 6-chloropurine can then be regenerated by treatment with a base.

Furthermore, the synthesis of highly methylated purines and purinium salts has been explored as analogues of naturally occurring compounds like Heteromines. This can be achieved through reactions of dichloropurines with trimethylaluminium under palladium catalysis.

Advanced Spectroscopic and Crystallographic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 6-Chloro-9-methylpurine (B14120) molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed portrait of the molecular skeleton can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within the molecule. For 6-Chloro-9-methylpurine, the spectrum is expected to show three distinct signals corresponding to the different proton environments. The two aromatic protons on the purine (B94841) ring (H-2 and H-8) would appear as singlets in the downfield region, characteristic of protons attached to electron-deficient carbon atoms in a heterocyclic system. A third singlet, located further upfield, corresponds to the three equivalent protons of the methyl group attached to the N9 position.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
H-2Downfield (Aromatic Region)Singlet
H-8Downfield (Aromatic Region)Singlet
N9-CH₃UpfieldSinglet

Note: Actual chemical shifts can vary based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. nih.gov The spectrum for 6-Chloro-9-methylpurine is anticipated to display six unique signals, one for each of the six carbon atoms in its structure. The five carbons of the purine ring are expected to resonate in the downfield region, with the carbon atom bonded to the electronegative chlorine atom (C-6) being significantly shifted. The carbon of the N9-methyl group will appear as a distinct signal in the upfield region of the spectrum. nih.gov

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2Aromatic Region
C-4Aromatic Region
C-5Aromatic Region
C-6Aromatic Region (shifted by Cl)
C-8Aromatic Region
N9-CH₃Aliphatic Region (Upfield)

Note: Data for ¹³C NMR of 6-Chloro-9-methylpurine has been recorded on instruments such as the Bruker AM-270. nih.gov

Two-dimensional (2D) NMR techniques provide further structural confirmation by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates nuclei that are directly bonded, such as ¹H and ¹³C or ¹H and ¹⁵N. ustc.edu.cn For 6-Chloro-9-methylpurine, a ¹H-¹³C HSQC spectrum would show cross-peaks connecting the H-2, H-8, and N9-CH₃ proton signals to their directly attached carbon atoms (C-2, C-8, and the methyl carbon, respectively). Similarly, a ¹H-¹⁵N HSQC experiment can be used to correlate protons with their directly attached nitrogen atoms, which is particularly useful for analyzing nitrogen-rich heterocyclic systems. nih.govnih.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis (e.g., ESI-MSMS, LC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It confirms the molecular weight of 6-Chloro-9-methylpurine and provides structural information through analysis of its fragmentation patterns. The exact mass of the compound is 168.0202739 Da. nih.govlgcstandards.com

Liquid Chromatography-Mass Spectrometry (LC/MS) is often employed to separate the compound from a mixture before it enters the mass spectrometer, ensuring the analysis of a pure substance. researchgate.netazerbaijanmedicaljournal.net Electrospray ionization (ESI) is a soft ionization technique that allows the molecule to be ionized intact, typically as a protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. nih.govresearchgate.net For 6-Chloro-9-methylpurine, key observations in its mass spectrum would include:

Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule. Due to the presence of chlorine, this peak will be accompanied by an M+2 peak at approximately one-third the intensity, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Major Fragmentation Pathways: The fragmentation pattern provides a fingerprint of the molecule's structure. youtube.comyoutube.com Common fragmentation pathways would likely involve the loss of small, stable fragments.

Fragment Ion Description Expected m/z
[M-Cl]⁺Loss of a chlorine radical133
[M-CH₃]⁺Loss of a methyl radical153
Further Ring CleavageBreakup of the purine ringVarious smaller fragments

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The resulting spectra provide a unique fingerprint and allow for the identification of specific functional groups and structural features. aps.org

For 6-Chloro-9-methylpurine, the IR and Raman spectra would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
C-H Stretch (Aromatic)3100 - 3000Stretching of the C-H bonds on the purine ring.
C-H Stretch (Aliphatic)3000 - 2850Stretching of the C-H bonds in the methyl group.
C=N and C=C Stretch1650 - 1450Stretching vibrations within the heterocyclic purine ring system.
C-H Bend1470 - 1370Bending vibrations of the methyl group.
C-Cl Stretch800 - 600Stretching of the carbon-chlorine bond.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the purine ring, the methyl group, and the chloro substituent. nih.gov

X-ray Crystallography of 6-Chloro-9-methylpurine Derivatives

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous proof of atomic connectivity and three-dimensional arrangement in the solid state. Although structural data for the parent hydrochloride salt is not detailed, analysis of closely related derivatives provides critical insight into the core structure.

In a study of 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine, single-crystal X-ray analysis was essential to determine the accurate structure, as other methods like NMR, MS, and IR were insufficient to resolve potential ambiguities. researchgate.net The analysis revealed two independent molecules in the asymmetric unit with different conformations. Key structural findings from this derivative include:

Planarity: Confirmation of the planar purine ring system.

Bond Angles and Lengths: Precise measurement of all bond lengths and angles, confirming the covalent structure.

Conformation: The dihedral angle between the purine ring and the attached benzene (B151609) ring was determined to be 66.46(8)° in one molecule and 85.77(9)° in the other. researchgate.net

Intermolecular Interactions: The crystal structure is stabilized by a network of intermolecular forces, including π-π stacking interactions between aromatic rings and nonclassical C-H···O and C-H···N hydrogen bonds. researchgate.net

Such crystallographic studies on derivatives provide unequivocal evidence for the N9 substitution pattern on the 6-chloropurine (B14466) core, validating the structural assignments made by spectroscopic methods.

Molecular and Crystal Structure Determination

Furthermore, this technique would elucidate the crystal system, space group, and unit cell dimensions, providing a complete picture of the three-dimensional arrangement of the ions in the solid state. Without this experimental data, a detailed and accurate description of the crystal structure is not possible. For illustrative purposes, a typical data table derived from such an experiment is shown below, but it remains unpopulated due to the lack of available data.

Table 1: Hypothetical Crystallographic Data for 6-Chloro-9-methylpurine Hydrochloride

Parameter Value
Chemical Formula C₆H₆Cl₂N₄
Formula Weight 205.05
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Analysis of Intermolecular Interactions

The intermolecular interactions within the crystal lattice of 6-Chloro-9-methylpurine hydrochloride would be fundamentally different from those in the free base due to the presence of the charged species. The protonated purine ring would act as a hydrogen bond donor, and the chloride anion would be a hydrogen bond acceptor.

A detailed analysis would likely reveal a network of strong hydrogen bonds, potentially involving the protonated nitrogen of the purine ring and the chloride ion (N-H···Cl). Additionally, other non-covalent interactions, such as π-π stacking between the purine rings and potential halogen-π interactions involving the chlorine atom at the 6-position and the aromatic system of adjacent molecules, would play a crucial role in stabilizing the crystal structure. A quantitative description of these interactions, including their distances and angles, requires the precise atomic coordinates that are only obtainable through crystallographic studies.

Table 2: List of Chemical Compounds

Compound Name
6-Chloro-9-methylpurine

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics and reactivity of 6-Chloro-9-methylpurine (B14120). These methods provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's chemical behavior.

Electronic Structure Analysis

DFT calculations can be employed to determine the optimized molecular geometry of 6-Chloro-9-methylpurine, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. For a molecule like 6-Chloro-9-methylpurine, the HOMO is expected to be distributed over the electron-rich purine (B94841) ring system, while the LUMO would likely have significant contributions from the pyrimidine (B1678525) part of the purine, particularly the carbon atom attached to the electron-withdrawing chlorine atom. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of 6-Chloro-9-methylpurine, the MEP would show regions of negative potential (electron-rich) around the nitrogen atoms of the purine ring, which are susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms and, significantly, near the C6 carbon atom attached to the chlorine, highlighting its susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of 6-Chloro-9-methylpurine (Hypothetical DFT Data)
PropertyCalculated ValueInterpretation
EHOMO-7.2 eVEnergy of the Highest Occupied Molecular Orbital, related to the ionization potential and electron-donating ability.
ELUMO-1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Reactivity Descriptors (e.g., Conceptual Density Functional Theory)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the variation of energy with respect to the number of electrons. mdpi.comnih.gov These descriptors offer a more quantitative measure of the reactivity trends suggested by the electronic structure analysis.

Key reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Transition State Calculations for Reaction Mechanisms

The chlorine atom at the C6 position of 6-Chloro-9-methylpurine is a good leaving group, making the compound a key intermediate for the synthesis of a variety of 6-substituted purine derivatives via nucleophilic aromatic substitution (SNAr) reactions. Transition state calculations are a powerful computational tool to investigate the reaction mechanisms of these transformations.

By modeling the reaction pathway between 6-Chloro-9-methylpurine and a nucleophile (e.g., an amine or an alcohol), the geometry and energy of the transition state can be determined. This information is crucial for understanding the reaction kinetics and the factors that influence the reaction rate. The calculation involves locating a first-order saddle point on the potential energy surface that connects the reactants and the products. The presence of a single imaginary frequency in the vibrational analysis of the calculated structure confirms it as a true transition state.

For the SNAr reaction of 6-Chloro-9-methylpurine, the transition state would involve the formation of a Meisenheimer-like intermediate, where the nucleophile has added to the C6 carbon and the negative charge is delocalized over the purine ring. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility of the reaction. These calculations can also be used to compare the reactivity of different nucleophiles or the effect of different substituents on the purine ring.

Molecular Docking Simulations with Biological Targets (mechanistic insights, not efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org In the context of 6-Chloro-9-methylpurine, docking simulations can provide mechanistic insights into how this molecule might interact with the binding site of a biological target, such as an enzyme or a receptor. Given that many purine derivatives are known to be kinase inhibitors, a hypothetical docking study could explore the binding mode of 6-Chloro-9-methylpurine within the ATP-binding pocket of a protein kinase.

The process involves preparing the 3D structures of both the ligand (6-Chloro-9-methylpurine) and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a docking simulation can reveal:

The specific amino acid residues in the binding site that interact with the ligand.

The types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

The predicted binding energy, which gives an estimate of the binding affinity.

For 6-Chloro-9-methylpurine, a docking study might show the purine core forming hydrogen bonds with the hinge region of a kinase, a common binding motif for ATP-competitive inhibitors. The chlorine atom at the C6 position could be involved in halogen bonding or hydrophobic interactions, while the methyl group at the N9 position could occupy a hydrophobic pocket. These mechanistic insights are valuable for understanding the structural basis of molecular recognition and for guiding the design of more potent and selective inhibitors.

Molecular Dynamics Simulations to Explore Conformational Space

While 6-Chloro-9-methylpurine is a relatively rigid molecule, it still possesses some conformational flexibility, particularly concerning the orientation of the methyl group. Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule and to study its dynamic behavior in a solvent environment, typically water.

An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing the user to observe the trajectory of the system over time. For 6-Chloro-9-methylpurine, an MD simulation would provide information on:

The preferred conformations of the molecule in solution.

The dynamics of the solvent molecules around the solute.

The stability of intramolecular and intermolecular interactions.

By analyzing the trajectory from an MD simulation, one can calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and the radial distribution functions to understand the solvation structure. MD simulations can also be used to study the dynamics of a ligand-protein complex obtained from a docking simulation, providing a more realistic picture of the binding process and the stability of the interactions over time.

Structure-Activity Relationship (SAR) Modeling for Chemical Modification Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For a series of derivatives of 6-Chloro-9-methylpurine, a QSAR model could be developed to predict their biological activity based on their structural features.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of 6-substituted-9-methylpurine derivatives with their experimentally determined biological activities is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various validation techniques.

Applications in Chemical Biology and Medicinal Chemistry Research Non Clinical Focus

Role as a Versatile Synthon for Complex Organic Molecules

6-Chloro-9-methylpurine (B14120);hydrochloride serves as a crucial building block in the synthesis of a wide array of more complex organic molecules. The reactivity of the chlorine atom at the 6-position of the purine (B94841) ring allows for nucleophilic substitution, making it a versatile synthon for introducing the 9-methylpurine (B1201685) scaffold into various molecular frameworks. researchgate.netnih.gov This chemical handle enables the generation of diverse libraries of purine derivatives for screening in drug discovery and chemical biology.

The synthesis of 6,9-disubstituted and 2,6,9-trisubstituted purine ribonucleosides often utilizes 6-chloropurine (B14466) derivatives as key intermediates. researchgate.net For instance, the reaction of 6-chloro-9-phenyl-9H-purine with carbanions demonstrates the utility of the 6-chloro group in forming new carbon-carbon bonds. amanote.com Furthermore, 6-chloropurines can be converted into various other substituted purine derivatives, highlighting their role as foundational materials in purine chemistry. mdpi.com The development of efficient, catalyst-free amination reactions of 6-chloropurine nucleosides further expands the synthetic utility, allowing for the creation of bio-inspired molecules with significant functional group tolerance. researchgate.net

The strategic placement of the methyl group at the N9 position is also significant. In many biologically relevant purine derivatives, such as kinase inhibitors, substitution at the N9 position is a common feature. nih.gov Therefore, starting with 6-Chloro-9-methylpurine provides a direct route to N9-methylated final products, which are of significant interest in medicinal chemistry.

Table 1: Examples of Reactions Utilizing 6-Chloropurine Derivatives as Synthons

Reaction TypeReactantResulting Moiety at C6SignificanceReference
AminationVarious AminesAmino derivativesSynthesis of bioactive aminopurine analogs. researchgate.net
Reaction with CarbanionsActive Methylene CompoundsCarbon-substituted derivativesFormation of C-C bonds for complex scaffolds. nih.govamanote.com
Sonogashira CouplingAlkynesAlkynyl derivativesIntroduction of rigid, linear linkers. mdpi.com

Development of Chemical Probes for Biochemical Pathways

Chemical probes are small molecules designed to selectively interact with and modulate the function of specific proteins, thereby enabling the study of their roles in biochemical pathways. nih.gov The purine scaffold of 6-Chloro-9-methylpurine;hydrochloride makes it an attractive starting point for the design of such probes, particularly for targeting ATP-binding proteins like kinases and other enzymes that recognize purine-based substrates.

Covalent Probe Design for Protein Modification

Covalent probes form a stable, irreversible bond with their target protein, offering advantages such as increased potency and prolonged duration of action. nih.gov The design of these probes often involves incorporating a reactive electrophilic group (a "warhead") into a molecule that has an affinity for the target protein. 6-Chloro-9-methylpurine can serve as a scaffold for such probes. While the chlorine at the 6-position is a leaving group, more reactive electrophiles are typically appended to the purine ring to achieve covalent modification of specific amino acid residues like cysteine, lysine, or tyrosine. researchgate.net

The general strategy involves synthesizing derivatives of 6-Chloro-9-methylpurine that contain a known "warhead," such as an acrylamide (B121943) or a fluoromethylketone, at a position that will be brought into proximity with a nucleophilic residue in the target's active site upon binding. The purine core provides the initial recognition and binding affinity, guiding the electrophile to its target. The development of new electrophiles and strategies for targeting residues beyond cysteine is an active area of research that can be applied to purine-based probes. researchgate.netrsc.org

Investigation of Enzyme-Ligand Interactions at the Molecular Level

Understanding how a small molecule interacts with its target enzyme is fundamental to rational drug design and chemical biology. Derivatives of this compound are used in these investigations to probe the binding pockets of enzymes. Molecular docking and other computational methods are often employed to predict the binding modes of these purine analogs. nih.govmdpi.comfortunejournals.com

These in silico studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the purine derivative and amino acid residues in the enzyme's active site. For example, docking studies of purine-based inhibitors with enzymes like pteridine (B1203161) reductase 1 (PTR1) have identified critical residues involved in binding. mdpi.com Such computational predictions, when combined with experimental data from enzyme inhibition assays, provide a detailed picture of the enzyme-ligand interactions at the molecular level. This knowledge can then be used to design more potent and selective inhibitors or probes.

Exploration of Purine Analogs in Inhibitor Development (mechanistic study, not therapeutic)

The structural similarity of the purine core to endogenous ligands like ATP makes purine analogs a rich source for the development of enzyme inhibitors. This compound serves as a valuable precursor for synthesizing a variety of purine analogs for mechanistic studies of enzyme inhibition.

Enzyme Inhibition Mechanism Studies (e.g., PNP, IspD, OGG1, COX-2)

Purine Nucleoside Phosphorylase (PNP): PNP is an enzyme involved in the purine salvage pathway. Inhibitors of PNP have been studied for their potential in T-cell mediated diseases. uochb.cz Mechanistic studies often involve synthesizing a series of purine analogs and evaluating their inhibitory activity to understand the structure-activity relationship (SAR). While specific studies on 6-Chloro-9-methylpurine derivatives are not abundant, the broader class of 9-substituted purines has been extensively investigated as PNP inhibitors. uochb.cz

IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): IspD is an enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential in many pathogens but absent in humans. This makes it an attractive target for antimicrobial drug discovery. While specific inhibitors based on 6-Chloro-9-methylpurine have not been detailed, the general approach involves screening libraries of compounds, which could include purine derivatives, to identify hits that can then be optimized based on mechanistic studies. researchgate.net

8-Oxoguanine DNA Glycosylase (OGG1): OGG1 is a key enzyme in the base excision repair pathway, responsible for removing the oxidatively damaged base 8-oxoguanine from DNA. patsnap.com Small molecule inhibitors of OGG1 are being investigated as tools to study DNA repair and as potential cancer therapeutics. Purine analogs have been identified as inhibitors of OGG1, likely by mimicking the damaged 8-oxoguanine base in the enzyme's active site. nih.gov The N-methylation of the purine ring, as in 6-Chloro-9-methylpurine, could influence the binding affinity and selectivity for OGG1. Mechanistic studies focus on how these inhibitors bind to OGG1 and prevent it from recognizing and excising its substrate. patsnap.comnih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The development of these inhibitors often involves exploring various heterocyclic scaffolds, including those based on purines. nih.gov Structure-activity relationship studies of different substituted purines can provide insights into the molecular determinants of COX-2 inhibition. mdpi.com Molecular docking studies can further elucidate the binding mode of these purine derivatives in the COX-2 active site, revealing interactions with key residues like Arg120 and Tyr355. mdpi.comresearchgate.net

Table 2: Investigated Enzyme Targets for Purine-Based Inhibitors

EnzymeFunctionRelevance of Purine-Based InhibitionReference
PNPPurine salvage pathwayPotential for T-cell mediated disease research. uochb.cz
IspDIsoprenoid biosynthesisAntimicrobial target. researchgate.net
OGG1DNA repairTool for studying DNA damage response. patsnap.comnih.govnih.gov
COX-2InflammationDevelopment of anti-inflammatory agents. nih.govmdpi.comresearchgate.net

Nucleic Acid Chemistry and Structure Perturbation Studies

The incorporation of modified nucleobases into DNA and RNA is a powerful tool for studying the structure, function, and dynamics of nucleic acids. 6-Chloro-9-methylpurine, as a modified purine, can be used to synthesize corresponding nucleosides and phosphoramidites for incorporation into oligonucleotides.

Research into Diverse Biological Activities (in vitro, mechanistic focus)

In vitro Screening for Antiproliferative Effects against Cell Lines (mechanistic insights into cell death)

Derivatives of 6-chloropurine have demonstrated notable antiproliferative activity across a range of human cancer cell lines in laboratory settings. The primary mechanism investigated for this cytotoxic activity involves the induction of programmed cell death, or apoptosis, and interference with the normal progression of the cell cycle.

Newly synthesized nucleoside derivatives of 6-chloropurine have shown the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in various human carcinoma and leukemia cells. nih.govnih.gov For instance, certain 6-chloropurine nucleoside analogs exhibited micromolar GI50 (half-maximal growth inhibition) values against human melanoma, lung, ovarian, and colon adenocarcinoma cell lines. nih.gov The cytotoxic effects of these compounds are often dose-dependent. researchgate.net

One area of investigation into the mechanism of action of 6-chloropurine derivatives is their interaction with cellular glutathione (B108866) (GSH). nih.gov Some 9-substituted 6-chloropurines have been shown to deplete cellular GSH levels, which can increase the cell's susceptibility to oxidative stress and trigger apoptosis. nih.govresearchgate.net For example, 9-norbornyl-6-chloropurine was found to be metabolized to a glutathione conjugate, and its cytotoxicity was enhanced when glutathione-S-transferase was inhibited or cellular glutathione was depleted. nih.gov This suggests that the antiproliferative effect is, at least in part, mediated by the disruption of cellular redox homeostasis.

The table below summarizes the in vitro antiproliferative activity of some 6-chloropurine derivatives against various cancer cell lines. It is important to note that these are related compounds and not 6-chloro-9-methylpurine hydrochloride itself.

CompoundCell LineCancer TypeActivity MetricValue (µM)Reference
6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative (Compound 6)Huh7Liver CancerIC5014.2 nih.gov
N9-[4'-Chloro-2'-butynyl-1'-yl]-2,6-dichloropurineCNS Cancer Cell Line PanelCentral Nervous System CancerGI504-7 eurekaselect.com
9-methoxycanthin-6-oneA2780Ovarian CancerIC503.79 ± 0.069 nih.gov
9-methoxycanthin-6-oneSKOV-3Ovarian CancerIC5015.09 ± 0.99 nih.gov

Investigation of Antimicrobial and Antioxidant Activities (mechanistic basis)

Antimicrobial Activity:

The investigation into the antimicrobial properties of 6-chloro-9-methylpurine and its close analogs is an emerging area of research. As purine analogs, these compounds have the potential to interfere with the metabolic pathways of microorganisms that are essential for their growth and replication. nih.gov The 6-chloropurine moiety, in particular, has been suggested to play a role in the biological activity of these compounds, potentially through the inhibition of key enzymes like bacterial RNA polymerases. nih.gov

While specific data on the antimicrobial spectrum of 6-chloro-9-methylpurine hydrochloride is limited, studies on other purine derivatives have shown activity against various fungal and bacterial strains. For example, some 6-substituted purine derivatives have been screened for antifungal activity against species such as Aspergillus niger and Candida tropicalis. The mechanism of action is hypothesized to involve the disruption of nucleic acid synthesis or other vital metabolic processes within the microbial cells.

Antioxidant Activity:

There is currently a lack of direct evidence from in vitro studies on the antioxidant activity of 6-chloro-9-methylpurine hydrochloride. Generally, the antioxidant potential of a compound is related to its ability to donate electrons or hydrogen atoms to neutralize free radicals. The chemical structure of 6-chloro-9-methylpurine does not inherently suggest strong radical scavenging properties in the way that phenolic or other recognized antioxidant compounds do.

However, as mentioned previously, some 6-chloropurine derivatives can induce oxidative stress within cancer cells by depleting glutathione, which is a key intracellular antioxidant. nih.gov This pro-oxidant effect in a specific cellular context is distinct from a direct chemical antioxidant activity where the compound itself would neutralize reactive oxygen species. Therefore, based on current understanding, the biological effects of 6-chloro-9-methylpurine are more likely related to its role as a purine antimetabolite rather than as a direct antioxidant.

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